molecular formula C9H11N3 B1652933 (3-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine CAS No. 1638767-66-4

(3-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine

Cat. No. B1652933
CAS RN: 1638767-66-4
M. Wt: 161.20
InChI Key: IXBMYFZVSFJYIG-UHFFFAOYSA-N
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Description

(3-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine, also known as MP4, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a member of the pyrrolopyridine family and has a unique chemical structure that allows it to interact with specific receptors in the body.

Mechanism of Action

The mechanism of action of (3-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine is not fully understood, but it is believed to involve the modulation of specific receptors in the brain. (3-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine has been shown to interact with the alpha-7 nicotinic acetylcholine receptor, which is involved in the regulation of neurotransmitter release. By enhancing the activity of this receptor, (3-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine may be able to improve cognitive function and reduce the symptoms of neurological disorders.
Biochemical and Physiological Effects:
(3-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine has been shown to have a number of biochemical and physiological effects in the body. Studies have demonstrated that (3-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine can increase the levels of certain neurotransmitters in the brain, including acetylcholine and dopamine. Additionally, (3-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine has been shown to have anti-inflammatory and antioxidant properties, which may help to protect against neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of (3-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine is its ability to selectively target specific receptors in the brain. This makes it a valuable tool for studying the role of these receptors in various neurological disorders. However, one limitation of (3-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine is its relatively complex synthesis process, which can make it difficult to produce in large quantities.

Future Directions

There are a number of potential future directions for research on (3-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine. One area of interest is the development of new synthetic methods that can produce (3-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine more efficiently. Additionally, researchers are interested in exploring the potential therapeutic applications of (3-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine for other neurological disorders, such as multiple sclerosis and Huntington's disease. Finally, there is a need for further research to fully understand the mechanism of action of (3-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine and its potential side effects.

Scientific Research Applications

(3-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is its use as a treatment for various neurological disorders, including Alzheimer's disease and Parkinson's disease. Studies have shown that (3-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine has the ability to enhance the activity of certain neurotransmitters in the brain, which can help to improve cognitive function and reduce the symptoms of these diseases.

properties

IUPAC Name

(3-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-6-5-12-9-8(6)7(4-10)2-3-11-9/h2-3,5H,4,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXBMYFZVSFJYIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=NC=CC(=C12)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301227995
Record name 1H-Pyrrolo[2,3-b]pyridine-4-methanamine, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301227995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine

CAS RN

1638767-66-4
Record name 1H-Pyrrolo[2,3-b]pyridine-4-methanamine, 3-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638767-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[2,3-b]pyridine-4-methanamine, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301227995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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